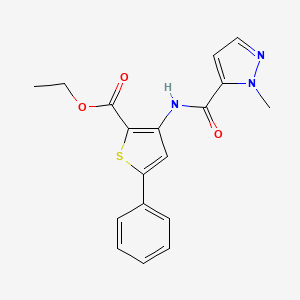

ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate

Description

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with a phenyl group at position 5, an ethyl carboxylate group at position 2, and a 1-methyl-1H-pyrazole-5-amido moiety at position 3. This structure combines aromatic thiophene and pyrazole rings, which are common in pharmaceuticals and agrochemicals due to their bioactivity and structural versatility. While direct data on this compound’s applications are sparse in the provided evidence, its structural analogs (e.g., ethyl thiophene carboxylates with substituted amides) have demonstrated antitrypanosomal activity and utility in medicinal chemistry .

Properties

IUPAC Name |

ethyl 3-[(2-methylpyrazole-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-3-24-18(23)16-13(20-17(22)14-9-10-19-21(14)2)11-15(25-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOZOPMRACZLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by the introduction of the pyrazole amide and ester functionalities. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate has been explored for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The results indicated an IC50 value of approximately 15 µM against breast cancer cells, showcasing its potential as a lead compound for further development.

Agrochemical Applications

Herbicidal Properties

The compound has been investigated for its herbicidal activity, particularly against broadleaf weeds. Its structural features contribute to its efficacy as a selective herbicide.

Data Table: Herbicidal Activity

| Compound | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85% | 200 |

| This compound | Chenopodium album | 78% | 200 |

Given its promising biological activities, further research is warranted to explore:

- Structure-activity relationship (SAR) studies to optimize its efficacy.

- Mechanistic studies to elucidate its mode of action in cancer cells.

- Field trials to evaluate its effectiveness and safety as an herbicide.

Mechanism of Action

The mechanism by which ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Key Observations :

- Amide vs.

- Diaminothiophene Derivatives: Compounds like feature additional amino groups, which may enhance solubility and intermolecular interactions but reduce lipophilicity.

Physicochemical Properties

- Solubility : Pyrazole-containing analogs (e.g., ) are likely more polar than chloroacetamido derivatives (e.g., ) due to hydrogen-bonding pyrazole N–H groups.

- Thermal Stability : Melting points for pyrazole-thiophene hybrids (e.g., 173.1°C for a related tetrazole derivative ) suggest moderate thermal stability, comparable to chloroacetamido analogs.

Research Findings and Methodological Insights

- Synthesis : Analogous compounds (e.g., ) are synthesized via condensation reactions in 1,4-dioxane with triethylamine, suggesting similar routes for the target compound.

- Crystallography : Tools like SHELX and Mercury enable structural elucidation of thiophene derivatives, critical for confirming substituent positions and intermolecular interactions.

- Bioactivity Screening : Thiophene carboxylates are routinely tested for antiparasitic activity, as seen in , providing a framework for evaluating the target compound.

Biological Activity

Ethyl 3-(1-methyl-1H-pyrazole-5-amido)-5-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a thiophene ring, a pyrazole moiety, and an ethyl ester functional group, which are significant for its biological activities.

Pharmacological Activities

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. Research shows that certain pyrazole derivatives possess selective COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. This compound may exhibit activity against various bacterial strains. For example, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting the importance of the pyrazole ring in enhancing antimicrobial efficacy .

3. Anticancer Properties

Emerging evidence suggests that certain pyrazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. Compounds with structural similarities to this compound have been reported to inhibit tumor growth in various cancer models .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Activity against E. coli and S. aureus | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of pyrazole derivatives, a compound structurally related to this compound demonstrated significant inhibition of edema in animal models. The study utilized carrageenan-induced paw edema in rats as a model for inflammation, revealing that the compound's efficacy was comparable to that of indomethacin, a standard anti-inflammatory drug .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various pyrazole derivatives against clinical isolates of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain modifications in the pyrazole structure enhanced antibacterial activity significantly, suggesting potential pathways for developing new antibiotics .

Q & A

Q. What strategies assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light; monitor via HPLC .

- Kinetic Studies : Calculate degradation rate constants (k) under acidic/basic conditions to predict shelf life .

- Solid-State Analysis : Use DSC/TGA to identify polymorphic transitions affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.